molecular formula C17H16ClN7 B13370607 4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile

4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile

Cat. No.: B13370607
M. Wt: 353.8 g/mol
InChI Key: NOBOEIFTBNJSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile is a complex organic compound that features a pyrimidine core substituted with an amino group, a chlorophenyl group, and an imidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl group and the imidazole moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with varying substituents, such as:

  • 4-amino-6-(4-fluorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile
  • 4-amino-6-(4-methylphenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile

Uniqueness

What sets 4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the chlorophenyl group, in particular, can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C17H16ClN7

Molecular Weight

353.8 g/mol

IUPAC Name

4-amino-6-(4-chlorophenyl)-2-(3-imidazol-1-ylpropylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C17H16ClN7/c18-13-4-2-12(3-5-13)15-14(10-19)16(20)24-17(23-15)22-6-1-8-25-9-7-21-11-25/h2-5,7,9,11H,1,6,8H2,(H3,20,22,23,24)

InChI Key

NOBOEIFTBNJSGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=N2)NCCCN3C=CN=C3)N)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.